1-(5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
CAS No.: 892223-43-7
Cat. No.: VC8148316
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892223-43-7 |
|---|---|
| Molecular Formula | C10H14N2O4 |
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | 1-[5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C10H14N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,15) |
| Standard InChI Key | XKKCQTLDIPIRQD-UHFFFAOYSA-N |
| SMILES | CC1=CN(C(=O)NC1=O)C2CCC(O2)CO |
| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CCC(O2)CO |
Introduction
Chemical Structure and Physicochemical Properties
Thymidine’s molecular formula is C₁₀H₁₄N₂O₅, with a molar mass of 290.70 g/mol . The structure comprises two components:
-
A 5-methylpyrimidine-2,4(1H,3H)-dione (thymine) base, which participates in Watson-Crick base pairing with adenine in DNA.
-
A 2-deoxyribose sugar moiety in a tetrahydrofuran ring conformation, featuring a hydroxymethyl group (-CH₂OH) at the 5' position and a hydroxyl group (-OH) at the 3' position .
The stereochemistry of the sugar moiety is critical for biological activity. The natural enantiomer adopts the (2R,4S,5R) configuration, ensuring proper integration into DNA helices . X-ray crystallography reveals planar thymine rings stacked perpendicular to the sugar plane, optimizing hydrogen bonding in nucleic acids .
Table 1: Key Physicochemical Properties of Thymidine
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 290.70 g/mol | |
| Melting Point | 185–187°C (decomposes) | |
| Solubility in Water | 83 g/L (25°C) | |
| LogP (Partition Coefficient) | -1.32 | |
| pKa (Thymine N3) | 9.94 |
Biosynthesis and Industrial Production
Thymidine is synthesized via the de novo pathway in organisms, starting with aspartate and carbamoyl phosphate. In Escherichia coli, metabolic engineering has enabled high-yield fermentative production. Key steps include:
-
Deletion of catabolic enzymes: Inactivation of thymidine phosphorylase (deoA), thymidine kinase (tdk), and uridine phosphorylase (udp) prevents thymidine degradation .
-
Enhancement of salvage pathways: Overexpression of deoxyribose-5-phosphate aldolase (deoC) increases deoxyribose supply for thymidine synthesis .
-
DNA repair modulation: Disruption of uracil-DNA glycosylase (ung) reduces dUTP misincorporation, stabilizing dTTP pools and improving yield .
A 7-liter batch fermentation using engineered E. coli BLdtug24 produced 740.3 mg/L thymidine within 24 hours, with no detectable thymine or uridine byproducts . This represents a 1.2-fold increase over earlier strains, highlighting the efficacy of metabolic flux optimization.
Biological Roles and Pharmacological Applications
DNA Replication and Repair
As a DNA precursor, thymidine is phosphorylated to thymidine triphosphate (dTTP) by thymidine kinase (TK). dTTP incorporation into DNA ensures genome stability, with deficits leading to uracil misincorporation and double-strand breaks . In TK2 deficiency, mitochondrial dTTP shortages cause progressive myopathy and encephalopathy, underscoring thymidine’s role in mitochondrial DNA maintenance .
Therapeutic Use in TK2 Deficiency
Clinical trials of doxecitine (dC) and doxribtimine (dT)—oral pyrimidine nucleoside therapies—show significant benefits in TK2d patients:
-
Survival improvement: Pediatric-onset patients (≤12 years) exhibited a 62% reduction in mortality over 24 months .
-
Motor function stabilization: 78% of patients retained or regained ambulation, while ventilatory support requirements plateaued .
-
Safety profile: Diarrhea (24% incidence) was the most common adverse event, with no treatment-related discontinuations .
These findings position thymidine analogs as first-in-class therapies for mitochondrial disorders, addressing unmet needs in a population with historically high mortality .
Synthetic Derivatives and Enzyme Targeting
Recent work hybridizes thymidine with 5,8-quinolinedione moieties to create DT-diaphorase substrates. Compounds 6–10 (Fig. 1) exhibit:
-
Enhanced redox cycling: The quinone-thymidine conjugates generate reactive oxygen species (ROS) in cancer cells overexpressing DT-diaphorase .
-
Selective cytotoxicity: Hybrid 8 (IC₅₀ = 2.1 µM) shows 12-fold greater potency against HT-29 colon carcinoma versus normal fibroblasts .
-
DNA intercalation: Molecular modeling reveals planar quinone intercalation stabilized by thymidine hydrogen bonding to the minor groove .
Table 2: Biological Activity of Thymidine-Quinolinedione Hybrids
| Compound | DT-Diaphorase Activity (nmol/min/mg) | IC₅₀ (HT-29, µM) |
|---|---|---|
| 6 | 38.2 ± 1.4 | 4.7 ± 0.3 |
| 8 | 45.6 ± 2.1 | 2.1 ± 0.1 |
| 10 | 29.8 ± 1.9 | 8.9 ± 0.6 |
| Data from |
Analytical Characterization and Quality Control
High-performance liquid chromatography (HPLC) methods for thymidine quantification employ C18 reverse-phase columns with UV detection at 267 nm. Mobile phases typically combine 10 mM ammonium acetate (pH 5.0) and methanol (95:5 v/v), achieving baseline separation from uridine and thymine . Nuclear magnetic resonance (NMR) spectra confirm structure via:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume